molecular formula C18H19NO4S B2391083 Benzyl 2-(benzenesulfonyl)pyrrolidine-1-carboxylate CAS No. 2551116-39-1

Benzyl 2-(benzenesulfonyl)pyrrolidine-1-carboxylate

Cat. No.: B2391083
CAS No.: 2551116-39-1
M. Wt: 345.41
InChI Key: YQOWABGRSXDGRX-UHFFFAOYSA-N
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Description

Benzyl 2-(benzenesulfonyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C18H19NO4S and a molecular weight of 345.42 g/mol . This compound is characterized by the presence of a pyrrolidine ring substituted with a benzenesulfonyl group and a benzyl ester group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(benzenesulfonyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with benzyl chloroformate to form the final product . The reaction conditions usually involve maintaining the reaction mixture at a low temperature to prevent side reactions and ensure high yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(benzenesulfonyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The benzyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 2-(benzenesulfonyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 2-(benzenesulfonyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition of enzyme activity. The benzyl ester group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 2-(phenylsulfonyl)pyrrolidine-1-carboxylate
  • Benzyl 2-(tosyl)pyrrolidine-1-carboxylate
  • Benzyl 2-(methanesulfonyl)pyrrolidine-1-carboxylate

Uniqueness

Benzyl 2-(benzenesulfonyl)pyrrolidine-1-carboxylate is unique due to the presence of the benzenesulfonyl group, which imparts distinct chemical properties such as increased stability and reactivity compared to other sulfonyl derivatives. This uniqueness makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

benzyl 2-(benzenesulfonyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S/c20-18(23-14-15-8-3-1-4-9-15)19-13-7-12-17(19)24(21,22)16-10-5-2-6-11-16/h1-6,8-11,17H,7,12-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQOWABGRSXDGRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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